molecular formula C28H29N3O2S2 B11971252 (5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11971252
M. Wt: 503.7 g/mol
InChI Key: XZZCCTQTVZEJGR-UQQQWYQISA-N
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Description

(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a pyrazole moiety, and various substituents that contribute to its chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolidinone ring and the introduction of the pyrazole moiety. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where specific substituents are replaced with other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

    Chemistry: The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.

    Medicine: The compound may have therapeutic potential, with studies exploring its activity against specific diseases or conditions.

    Industry: It can be used in the development of new materials or as a precursor for other valuable compounds.

Mechanism of Action

The mechanism of action of (5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • **(5Z)-3-Cyclopentyl-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one shares similarities with other thiazolidinone derivatives and pyrazole-containing compounds.
  • Thiazolidinone Derivatives: These compounds often exhibit similar chemical properties and potential biological activities.

    Pyrazole-Containing Compounds: The presence of the pyrazole moiety can contribute to similar reactivity and interactions with biological targets.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical and biological properties compared to other similar compounds

Properties

Molecular Formula

C28H29N3O2S2

Molecular Weight

503.7 g/mol

IUPAC Name

(5Z)-3-cyclopentyl-5-[[3-(3-methyl-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C28H29N3O2S2/c1-3-15-33-24-14-13-20(16-19(24)2)26-21(18-30(29-26)22-9-5-4-6-10-22)17-25-27(32)31(28(34)35-25)23-11-7-8-12-23/h4-6,9-10,13-14,16-18,23H,3,7-8,11-12,15H2,1-2H3/b25-17-

InChI Key

XZZCCTQTVZEJGR-UQQQWYQISA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)C

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)C4CCCC4)C5=CC=CC=C5)C

Origin of Product

United States

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